molecular formula C20H20FN3O2S B2405842 (4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897481-01-5

(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2405842
CAS RN: 897481-01-5
M. Wt: 385.46
InChI Key: SCEYVZZVKXWNAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides has been described, which starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Scientific Research Applications

Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized compounds, including derivatives similar to the requested compound, and found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

  • Tang and Fu (2018) reported on a compound with a structure closely related to the requested compound, showing distinct inhibition on various cancer cell lines (Tang & Fu, 2018).

Anti-Mycobacterial Properties

  • Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes with potential activity against Mycobacterium tuberculosis (Pancholia et al., 2016).

Structural Analysis

  • Crystallographic analysis by Faizi, Ahmad, and Golenya (2016) of a related compound helps in understanding the molecular conformation important for its biological activity (Faizi, Ahmad, & Golenya, 2016).

Corrosion Inhibition

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-2-26-15-8-6-14(7-9-15)19(25)23-10-12-24(13-11-23)20-22-18-16(21)4-3-5-17(18)27-20/h3-9H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEYVZZVKXWNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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